

# 4-Iodo-7-azaindole: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Iodo-7-azaindole**

Cat. No.: **B1323397**

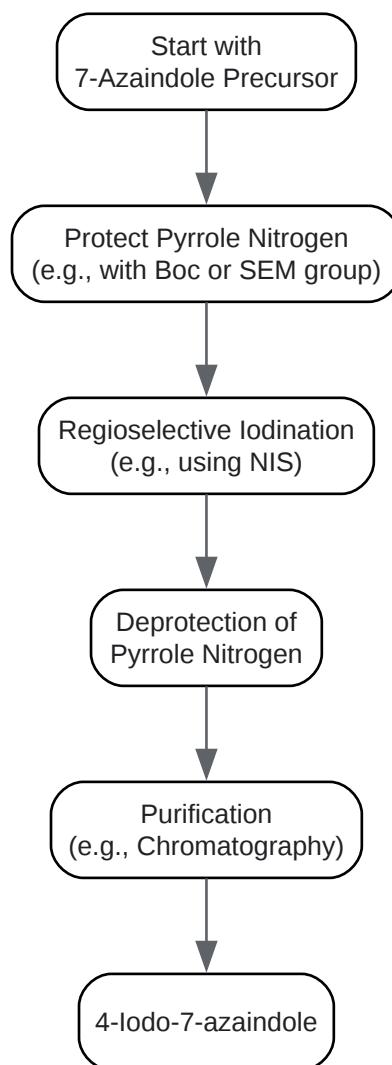
[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **4-Iodo-7-azaindole**, a critical building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, synthesis, and applications in targeting key signaling pathways.

## Core Chemical Data

**4-Iodo-7-azaindole**, also known as 4-Iodo-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic compound frequently utilized as a scaffold in the development of potent and selective kinase inhibitors.


| Property            | Value                                         | Reference                               |
|---------------------|-----------------------------------------------|-----------------------------------------|
| CAS Number          | 319474-34-5                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula   | C <sub>7</sub> H <sub>5</sub> IN <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight    | 244.03 g/mol                                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance          | Light brown to yellow solid                   | <a href="#">[1]</a>                     |
| Storage Temperature | 2–8 °C under inert gas                        | <a href="#">[1]</a>                     |

# Synthesis and Experimental Protocols

While a specific, detailed protocol for the direct synthesis of **4-Iodo-7-azaindole** is not readily available in public literature, a general and robust method for the preparation of 4- and 6-azaindoles has been described via the Bartoli reaction of nitropyridines with vinylmagnesium bromide.<sup>[3]</sup> This approach offers a straightforward route to the azaindole core.

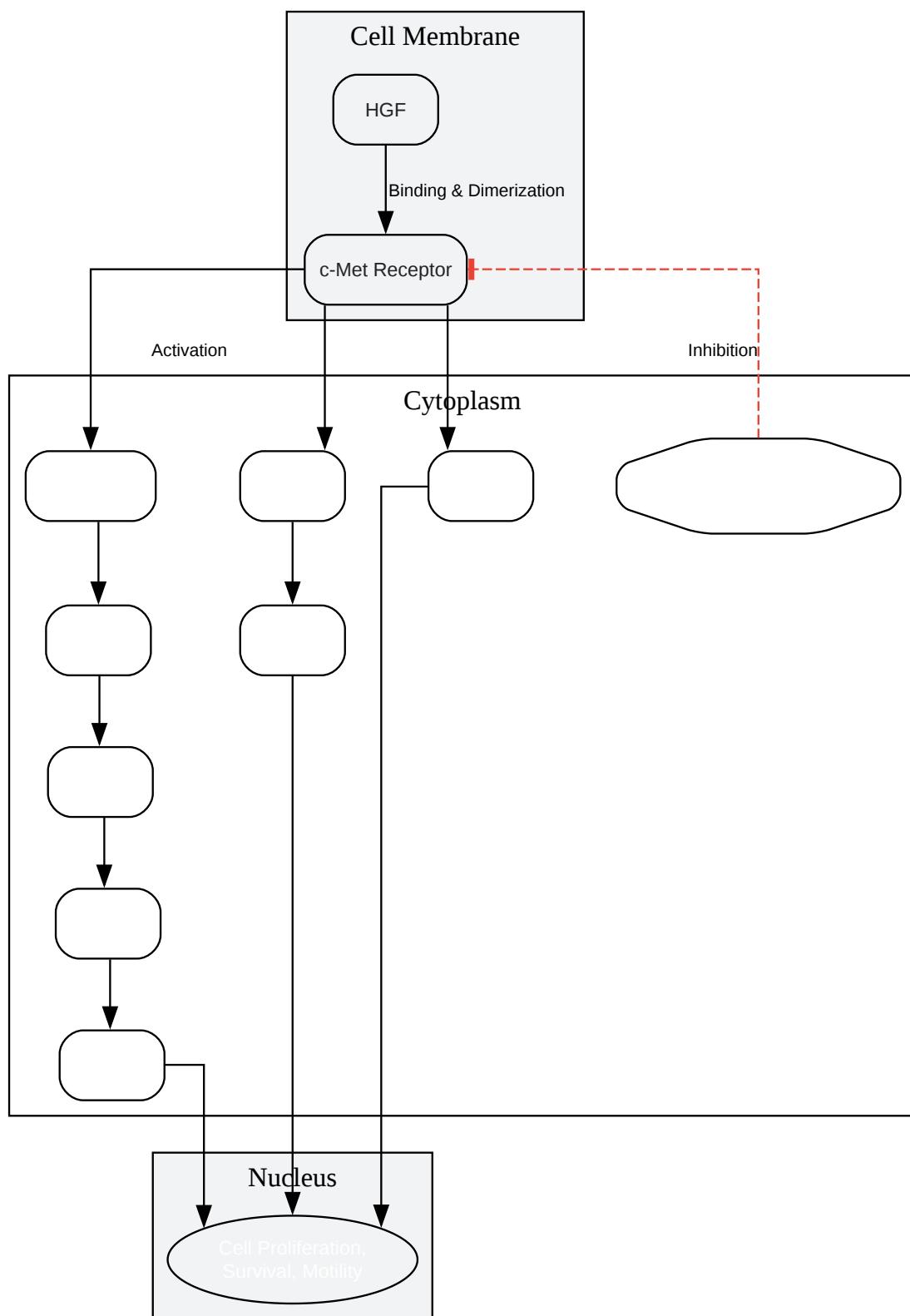
A common strategy to introduce the iodo group at the 4-position involves a multi-step synthesis starting from a suitable 7-azaindole precursor. This often includes protection of the pyrrole nitrogen, followed by a regioselective iodination step.

General Experimental Workflow for Azaindole Synthesis:



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-*ido*-7-azaindole**.


## Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The **4-*ido*-7-azaindole** scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. It has been instrumental in the development of inhibitors for several important oncogenic pathways.

### c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial in cell growth, motility, and invasion.<sup>[4][5]</sup> Dysregulation of the HGF/c-Met signaling pathway is implicated in numerous cancers. 4-Azaindole derivatives have been developed as potent c-Met inhibitors.<sup>[6]</sup>

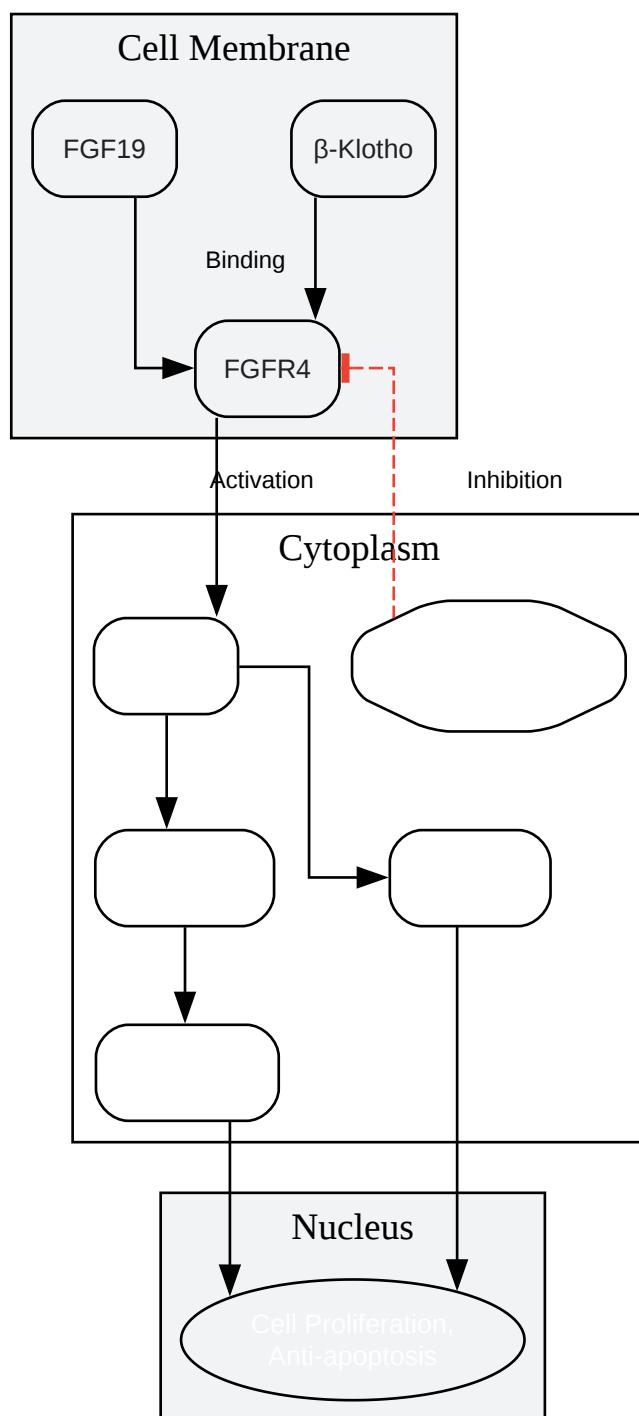
c-Met Signaling Pathway and Inhibition:



[Click to download full resolution via product page](#)

Caption: Inhibition of the c-Met signaling pathway by a **4-Iodo-7-azaindole** derivative.

### Experimental Protocol: c-Met Kinase Assay (ADP-Glo™)


A common method to assess the inhibitory activity of compounds against c-Met is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

- Reaction Setup: In a 384-well plate, combine the c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and varying concentrations of the **4-iodo-7-azaindole**-based inhibitor. Include controls without the inhibitor and without the enzyme.
- Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow the kinase reaction to proceed.
- Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.
- ADP Detection: Add Kinase Detection Reagent to the wells. This reagent converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
- Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely correlated with the activity of the inhibitor.
- Data Analysis: Calculate the IC<sub>50</sub> value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

## FGF19/FGFR4 Signaling Inhibition

The Fibroblast Growth Factor 19 (FGF19) and its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), play a significant role in hepatocellular carcinoma (HCC).<sup>[7][8]</sup> The 7-azaindole scaffold has been utilized to develop selective and covalent inhibitors of FGFR4.<sup>[9]</sup>

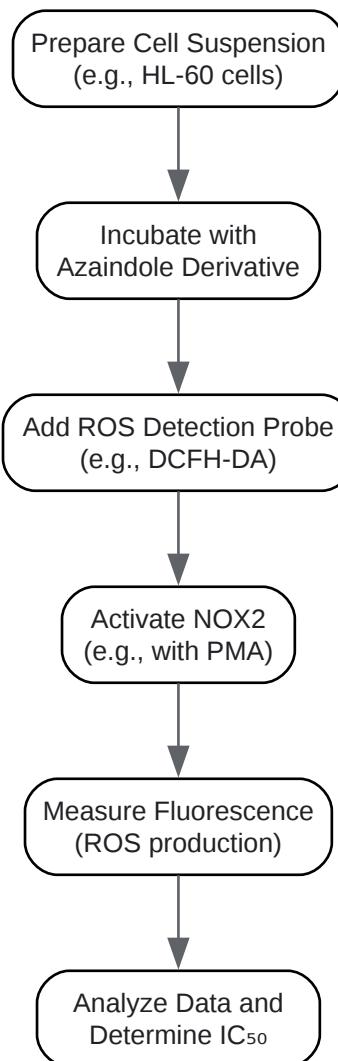
FGF19/FGFR4 Signaling Pathway and Inhibition:



[Click to download full resolution via product page](#)

Caption: Inhibition of the FGF19/FGFR4 signaling pathway by a 7-azaindole derivative.

Experimental Protocol: FGFR4 Inhibition Assay (Western Blot)


The effect of 7-azaindole-based inhibitors on the FGF19/FGFR4 signaling pathway can be assessed in HCC cell lines (e.g., HuH-7) using Western blot analysis.[9]

- Cell Culture and Treatment: Culture HuH-7 cells and treat them with varying concentrations of the FGFR4 inhibitor for a specified period.
- Cell Lysis: Lyse the treated cells to extract total protein.
- Protein Quantification: Determine the protein concentration in each lysate using a standard method like the BCA assay.
- SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated FGFR4 (p-FGFR4), total FGFR4, phosphorylated downstream effectors (e.g., p-ERK), total downstream effectors (e.g., ERK), and a loading control (e.g., GAPDH).
- Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of FGFR4 and its downstream targets.

## NADPH Oxidase Inhibition

NADPH oxidases (NOX) are enzymes that generate reactive oxygen species (ROS). Overproduction of ROS by NOX enzymes, particularly NOX2, is implicated in various diseases, including neurodegenerative and cardiovascular conditions.[10] Derivatives of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine, which contains the 7-azaindole core, have been identified as potent NOX2 inhibitors.

Experimental Workflow for NOX2 Inhibition Assay:



[Click to download full resolution via product page](#)

Caption: Workflow for assessing NOX2 inhibition using a cell-based ROS detection assay.

#### Experimental Protocol: Cellular NOX2 Activity Assay

- Cell Preparation: Use a suitable cell line expressing NOX2, such as differentiated human promyelocytic leukemia cells (HL-60).
- Inhibitor Incubation: Incubate the cells with various concentrations of the 7-azaindole-based NOX inhibitor for 30 minutes at 37°C.
- ROS Probe Loading: Add a cell-permeable probe that becomes fluorescent upon oxidation by ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

- NOX2 Activation: Stimulate the cells with an activator of NOX2, such as phorbol 12-myristate 13-acetate (PMA), to induce ROS production.
- Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence intensity is proportional to the amount of ROS produced.
- Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration to determine the  $IC_{50}$  value.

## Conclusion

**4-Iodo-7-azaindole** is a versatile and valuable scaffold in modern drug discovery, particularly for the development of kinase inhibitors. Its unique chemical properties and ability to engage with key biological targets make it a compound of significant interest for researchers in oncology, neurobiology, and cardiovascular disease. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists working with this important molecule.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Iodo-7-azaindole: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323397#4-iodo-7-azaindole-cas-number-and-molecular-weight]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)